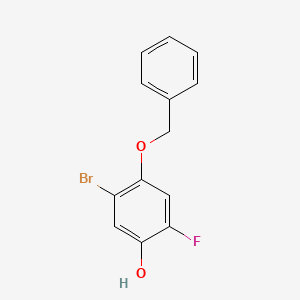

4-(Benzyloxy)-5-bromo-2-fluorophenol

Description

Contextual Significance of Halogenated Phenols in Chemical Research

Halogenated phenols are a cornerstone of modern chemical research, serving as versatile intermediates in the synthesis of a wide array of organic molecules. Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen substituents on the phenol (B47542) ring provides reactive handles for various chemical transformations, including cross-coupling reactions like the Suzuki and Ullmann reactions, which are fundamental to the creation of complex biaryl and aryloxy structures.

Bromophenols, in particular, are not only synthetic intermediates but are also found in nature, especially in marine organisms, where they can exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The strategic placement of bromine and fluorine atoms on a phenol scaffold, as seen in 4-(Benzyloxy)-5-bromo-2-fluorophenol, can significantly influence the electronic properties and reactivity of the molecule. The introduction of fluorine, the most electronegative element, into organic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net For instance, fluorinated phenols are crucial precursors for radiopharmaceuticals, particularly for positron emission tomography (PET) imaging agents. nih.gov

Scope and Academic Relevance of this compound Research

This compound is a specialized chemical intermediate whose academic relevance lies in its potential as a building block for more complex and often biologically active molecules. The unique substitution pattern—a protected phenol, a bromine atom, and a fluorine atom—offers a scaffold for sequential and regioselective chemical modifications. The benzyloxy group serves as a common and reliable protecting group for the phenol, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. It can be removed later in a synthetic sequence to reveal the free phenol.

The academic interest in this compound is underscored by the importance of its core structure in the synthesis of natural product derivatives. For example, the related compound 4-bromo-2-fluorophenol (B1271925) is a key starting material in the synthesis of fluorine-containing analogues of pareitropone, a tropoloisoquinoline alkaloid. snu.ac.kr In such multi-step syntheses, protecting the phenolic hydroxyl group as a benzyl (B1604629) ether would be a standard and necessary strategy to prevent unwanted side reactions. Therefore, this compound represents a valuable, pre-functionalized starting material for researchers engaged in the synthesis of complex targets for structure-activity relationship (SAR) studies in drug discovery.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 1881292-59-6 |

| Molecular Formula | C₁₃H₁₀BrFO₂ |

| Molecular Weight | 297.12 g/mol |

Historical Development of Synthetic Methodologies for Related Scaffolds

The synthesis of halogenated and fluorinated phenols has evolved significantly over the past century. Early methods often relied on classical reactions that, while foundational, sometimes suffered from harsh conditions or limited scope.

Classical Methods:

Diazotization of Anilines: One of the oldest methods for introducing a hydroxyl group onto an aromatic ring involves the diazotization of a corresponding aniline, followed by hydrolysis of the diazonium salt. This has been a viable route for producing various polyhalogenated phenols. nih.gov

Hydrolysis of Halobenzenes: The direct hydrolysis of aryl halides, particularly bromo- and chlorobenzenes, to phenols often requires high temperatures and pressures, sometimes in the presence of a copper catalyst. google.com

Modern Synthetic Methods: The advent of modern organic chemistry has introduced a host of more sophisticated and milder techniques for the synthesis of these valuable compounds.

Electrophilic Halogenation: The direct and selective introduction of bromine or fluorine onto a phenol ring can be achieved with modern electrophilic halogenating agents. For fluorination, reagents like Selectfluor have become commonplace.

Nucleophilic Aromatic Substitution (SNAr): In activated aromatic systems, a leaving group can be displaced by a fluoride (B91410) ion to introduce fluorine. This is particularly effective for electron-deficient aromatic rings.

Deoxyfluorination of Phenols: A significant advancement is the direct conversion of phenols to aryl fluorides, a process known as deoxyfluorination. Reagents like PhenoFluor have been developed to achieve this transformation under relatively mild conditions, offering a direct route from readily available phenols to valuable fluorinated aromatics. researchgate.netguidechem.com

Transition-Metal-Catalyzed Reactions: The development of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. For instance, the Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from phenols and aryl halides.

The synthesis of a molecule like this compound would likely draw upon these modern techniques. A plausible synthetic route would involve the selective bromination of 2-fluorophenol (B130384) to yield 4-bromo-2-fluorophenol, followed by the protection of the phenolic hydroxyl group using benzyl bromide in the presence of a base. This approach leverages the availability of the starting materials and the reliability of standard synthetic transformations. The starting material, 4-bromo-2-fluorophenol, is itself a valuable intermediate used in the synthesis of various compounds, including biologically active molecules. sigmaaldrich.com

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant, its utility can be inferred from the extensive use of its constituent parts in organic synthesis. The combination of a protected phenol, a bromine atom for cross-coupling, and a fluorine atom for modulating electronic properties makes it a highly versatile, albeit specialized, reagent.

The table below summarizes the key structural features and their synthetic potential:

| Structural Feature | Synthetic Utility |

| Benzyloxy Group | A robust protecting group for the phenol, stable to a wide range of reaction conditions but readily cleaved by methods such as catalytic hydrogenation. |

| Bromine Atom | Provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. |

| Fluorine Atom | Modifies the electronic nature of the aromatic ring, influencing the reactivity of other positions. It is also a key feature in many bioactive molecules. |

| Phenolic Oxygen | After deprotection, it can participate in O-alkylation, O-arylation (e.g., Ullmann condensation), or serve as a directing group in electrophilic aromatic substitution. |

The strategic arrangement of these functional groups allows for a synthetic pathway where, for example, a new substituent is introduced at the bromine position via a Suzuki coupling, followed by deprotection of the benzyl group to reveal the free phenol, which could then be used in a subsequent reaction. This step-wise reactivity is a cornerstone of modern synthetic strategy.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO2/c14-10-6-12(16)11(15)7-13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMAMBWNIYPWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 5 Bromo 2 Fluorophenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(benzyloxy)-5-bromo-2-fluorophenol suggests several possible disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections involve the carbon-halogen bonds (C-Br and C-F), the carbon-oxygen bond of the benzyloxy group, and the phenolic hydroxyl group.

One logical approach begins with the disconnection of the benzyl (B1604629) ether linkage, leading to 5-bromo-2-fluorobenzene-1,4-diol and a benzyl halide. This strategy isolates the installation of the protecting group as a key final or penultimate step. Further disconnection of the C-Br bond from the hydroquinone (B1673460) intermediate points towards 2-fluorohydroquinone as a plausible precursor. The fluorine atom's position suggests that it is likely incorporated in the initial starting material due to the challenges of regioselective fluorination on a highly substituted benzene (B151609) ring.

Precursor Design and Selection for Targeted Synthesis

The selection of an appropriate precursor is paramount for an efficient synthesis of this compound. Based on the retrosynthetic analysis, several key precursors can be considered:

2-Fluorophenol (B130384): This is a commercially available and logical starting point. The synthetic strategy would then involve the protection of the hydroxyl group, followed by regioselective bromination.

4-Bromo-2-fluorophenol (B1271925): If this precursor is accessible, the synthesis simplifies to the protection of the phenolic hydroxyl with a benzyl group.

2-Fluorohydroquinone: This precursor would require selective protection of one hydroxyl group, followed by bromination and then protection of the second hydroxyl group. This route may present challenges in achieving selective protection.

4-(Benzyloxy)phenol: While seemingly a straightforward precursor, the subsequent introduction of both fluorine and bromine atoms in the correct positions would be synthetically challenging due to the directing effects of the existing substituents.

The most promising and controllable route likely commences with a precursor that already contains the fluorine atom, such as 2-fluorophenol, to avoid complex fluorination steps on a substituted aromatic ring.

Multi-Step Synthesis Pathways

The synthesis of this compound is achieved through a sequence of reactions that introduce the required functional groups onto an aromatic scaffold. The key steps include halogenation, benzyloxy protection, and phenol (B47542) functionalization.

Halogenation Strategies for Bromination

The introduction of a bromine atom onto the aromatic ring is a critical step. When starting from a precursor like 4-(benzyloxy)-2-fluorophenol, the bromine atom needs to be introduced at the 5-position. The directing effects of the existing substituents (fluoro and benzyloxy groups) will influence the regioselectivity of the bromination reaction.

Common brominating agents and conditions are summarized in the table below. The choice of reagent and solvent can be optimized to achieve the desired regioselectivity and yield. For instance, the use of N-Bromosuccinimide (NBS) in a suitable solvent is a common method for the selective bromination of activated aromatic rings.

| Brominating Agent | Solvent | Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), DMF | Room temperature or gentle heating | Often used for selective bromination of activated rings. |

| Bromine (Br₂) | Acetic acid, Dichloromethane (B109758) | With or without a Lewis acid catalyst | Can lead to over-bromination if not carefully controlled. |

| Tetrabutylammonium tribromide (TBABr₃) | Dichloromethane | Room temperature | A solid, safer alternative to liquid bromine. |

Fluorination Techniques for Aromatic Systems

Direct fluorination of a complex aromatic molecule late in a synthetic sequence is often challenging. Therefore, it is synthetically more viable to start with a precursor that already contains the fluorine atom. However, for the sake of a comprehensive overview, several methods for the fluorination of aromatic systems exist.

Deoxyfluorination of phenols can be achieved using reagents like N,N-diethylaminosulfur trifluoride (DAST), although these reactions can have limitations with electron-rich phenols. nih.gov Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, but this requires the presence of an amino group that can be diazotized. Given the structure of the target molecule, incorporating the fluorine atom from the outset via a precursor like 2-fluorophenol is the most practical strategy.

Benzyloxy Protection Group Installation

The protection of the phenolic hydroxyl group with a benzyl group is a crucial step to prevent unwanted side reactions in subsequent steps. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. wikipedia.orgchem-station.com

The most common method for benzylation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base to form a phenoxide, followed by nucleophilic substitution with a benzyl halide. organic-chemistry.org Palladium-catalyzed methods have also been developed, offering an alternative under neutral conditions. organic-chemistry.orgorganic-chemistry.org

| Method | Reagents | Base | Solvent | Conditions |

| Williamson Ether Synthesis | Benzyl bromide or Benzyl chloride | K₂CO₃, NaH, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Room temperature to reflux |

| Palladium-Catalyzed Benzylation | Benzyl carbonate, Benzyl methyl carbonate | - | Toluene | 60-80 °C |

Phenol Functionalization Methods

The synthesis of this compound is an example of phenol functionalization, where the reactivity of the phenolic core is harnessed to introduce various substituents. nih.govresearchgate.net The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent reactivity must be managed through the use of protecting groups and the careful selection of reaction conditions to achieve the desired substitution pattern.

In the context of this synthesis, the phenol functionalization is achieved through a sequence of protection, halogenation, and potentially deprotection steps (though the final product retains the benzyl ether). The order of these functionalization steps is critical to the success of the synthesis. For example, bromination prior to benzylation would proceed on a more activated ring, but the regioselectivity might be different. Conversely, protecting the phenol first allows for more controlled subsequent reactions.

Optimization of Reaction Conditions and Yields

Brominating Agent: The choice of brominating agent is critical for achieving high selectivity and yield. While molecular bromine (Br₂) is a traditional reagent, it can be hazardous to handle and may lead to over-bromination. acsgcipr.org N-bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of activated aromatic rings like phenols. nih.govwordpress.com The reactivity of NBS can be further modulated by the reaction conditions.

Solvent and pH: The solvent plays a significant role in the reaction rate and selectivity. Studies on the bromination of phenols have shown that polar protic solvents like methanol (B129727) can accelerate the reaction. nih.gov The pH of the reaction medium is also a crucial factor; acidic conditions, often achieved with additives like p-toluenesulfonic acid (pTsOH), can protonate the N-halosuccinimide, generating a more reactive electrophile and enhancing the rate of ortho-bromination. nih.govchemrxiv.orgchemrxiv.org Research on phenol bromination indicates optimal reactivity in acidic media, specifically around pH 3-4. chemrxiv.orgchemrxiv.org

Temperature and Reaction Time: Temperature control is essential to manage the reaction kinetics and prevent the formation of undesired byproducts. Electrophilic aromatic brominations are often conducted at temperatures ranging from 0 °C to room temperature to ensure selectivity. The reaction time must also be optimized; for instance, NBS-mediated bromination in methanol can reach completion in as little as 15-25 minutes. nih.gov

The following interactive table summarizes the potential effects of various reaction parameters on the synthesis, based on findings for structurally related compounds.

| Parameter | Variation | Potential Effect on Yield/Selectivity | Rationale |

| Brominating Agent | NBS vs. Br₂ | Increased selectivity with NBS | NBS is a milder brominating agent, reducing the risk of polybromination. wordpress.com |

| Solvent | Methanol vs. Acetonitrile | Accelerated reaction rate in methanol | Polar protic solvents can enhance the electrophilicity of the brominating agent. nih.gov |

| Catalyst/Additive | Presence of pTsOH | Increased rate and ortho-selectivity | Acid catalysis generates a more potent electrophile from NBS. nih.gov |

| pH | Acidic (pH 3-4) vs. Neutral | Optimal reactivity in acidic conditions | Protonation of the brominating agent increases its electrophilicity. chemrxiv.orgchemrxiv.org |

| Temperature | 0-25 °C vs. Reflux | Higher selectivity at lower temperatures | Minimizes side reactions and thermal decomposition of products. |

| Addition Method | Slow addition vs. Single portion | Improved selectivity with slow addition | Maintains a low concentration of the brominating agent, favoring mono-substitution. nih.gov |

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable chemical processes. Key areas of focus include solvent selection, catalyst development, and maximizing reaction efficiency.

The choice of solvent is a critical aspect of green synthesis. Traditional bromination reactions often employ hazardous chlorinated solvents like dichloromethane or carbon tetrachloride. researchgate.netreddit.com A greener approach involves substituting these with more environmentally friendly alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. hrpub.org Recent studies have demonstrated successful bromination of aromatic compounds in aqueous media. hrpub.org Methanol has also been identified as an effective solvent for NBS-mediated brominations, offering rapid reaction times and avoiding the need for more hazardous solvents. nih.gov The ideal green synthesis would minimize solvent use altogether or utilize recyclable and benign options.

The development and use of efficient and recyclable catalysts are central to green chemistry. In the context of synthesizing the target compound, catalytic methods can be applied to both the benzylation and bromination steps.

For the benzylation of the phenolic precursor, traditional methods often require stoichiometric amounts of strong bases. A greener alternative is the use of palladium-catalyzed benzylation under neutral conditions. acs.orgorganic-chemistry.org This method can utilize benzyl carbonates as benzylating agents and proceeds with high efficiency, generating only volatile byproducts. acs.orgorganic-chemistry.org

For the bromination step, heterogeneous catalysts like zeolites offer significant advantages. Zeolites can provide high regioselectivity, particularly for the para-isomer, and can be easily separated from the reaction mixture and reused, minimizing waste. google.comresearchgate.netnih.gov Catalytic systems such as zinc salts adsorbed on an inert support have also been shown to be highly effective for selective aromatic bromination. google.com

| Catalytic Approach | Reaction Step | Advantages |

| Palladium-DPEphos complex | Benzylation of phenol | Neutral reaction conditions, high yields, avoids strong bases. acs.orgorganic-chemistry.org |

| Zeolite Y (e.g., Ca²⁺-Y) | Bromination of aromatic ring | High regioselectivity, catalyst is reusable, stable under reaction conditions. researchgate.netresearchgate.net |

| Zinc Bromide on Silica | Bromination of aromatic ring | High conversion and selectivity, mild reaction conditions. google.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mdpi.com Electrophilic aromatic substitution reactions, such as bromination, can have varying levels of atom economy depending on the reagents used.

For instance, when using molecular bromine (Br₂), the reaction with an aromatic compound (Ar-H) produces the desired bromoarene (Ar-Br) and hydrogen bromide (HBr) as a byproduct.

Ar-H + Br₂ → Ar-Br + HBr

In this case, only one of the two bromine atoms from the reactant is incorporated into the final product, leading to a theoretical maximum atom economy of less than 100%.

The use of N-bromosuccinimide (NBS) for bromination also generates a stoichiometric byproduct, succinimide. wordpress.com

Ar-H + NBS → Ar-Br + Succinimide

The following table provides a hypothetical atom economy calculation for the bromination of a phenol derivative.

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product | Wasted Atoms |

| 4-(Benzyloxy)-2-fluorophenol | C₁₃H₁₁FO₂ | 218.22 | C₁₃H₁₀BrFO₂ | H |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Br | C₄H₅NO₂ (Succinimide) |

| Total Mass of Reactants | 396.20 | |||

| Mass of Desired Product | C₁₃H₁₀BrFO₂ | 297.12 | ||

| Atom Economy (%) | (297.12 / 396.20) * 100 | ~75.0% |

Note: This calculation is illustrative and assumes the reaction proceeds as shown with 100% yield.

Reactivity and Transformation Pathways of 4 Benzyloxy 5 Bromo 2 Fluorophenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-(benzyloxy)-5-bromo-2-fluorophenol is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating effects of the phenolic hydroxyl and benzyloxy groups. wikipedia.orgyoutube.comlibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org In this specific molecule, the positions ortho to the hydroxyl group are already substituted (with fluorine and bromine). The position para to the hydroxyl is occupied by the benzyloxy group. Conversely, the positions ortho to the strongly activating benzyloxy group are substituted with fluorine and a hydrogen atom, and the para position is substituted by the hydroxyl group.

Considering the directing effects of all substituents, the most probable site for electrophilic attack is the carbon atom bearing a hydrogen, which is ortho to the benzyloxy group and meta to the bromine and fluorine atoms. The strong activation by the oxygen-based substituents is expected to overcome the deactivating effects of the halogens. libretexts.org

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are anticipated to proceed at this position. For instance, bromination would likely introduce a second bromine atom onto the ring, yielding 4-(benzyloxy)-3,5-dibromo-2-fluorophenol. The reaction conditions for such transformations typically involve the use of a suitable electrophile and often a Lewis acid catalyst, depending on the reactivity of the electrophile. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. libretexts.org In this compound, the presence of electron-donating hydroxyl and benzyloxy groups disfavors a classical SNAr mechanism.

However, under specific conditions, nucleophilic substitution may still be possible. For instance, the fluorine atom, being more electronegative, could potentially be displaced by a strong nucleophile under forcing conditions, although the bromine atom is typically a better leaving group in palladium-catalyzed reactions. More contemporary methods, such as radical-mediated SNAr, have shown that even electron-rich halophenols can undergo substitution. This proceeds through the formation of a phenoxyl radical, where the radical itself acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. nih.govosti.gov

A plausible SNAr reaction for a related bromo-fluorophenol could involve displacement of the bromide by a nucleophile like an alkoxide or an amine, often requiring a copper or palladium catalyst, particularly in the context of Ullmann or Buchwald-Hartwig type reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. bohrium.com The this compound is an excellent candidate for this reaction, where the carbon-bromine bond would undergo oxidative addition to the palladium(0) catalyst. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, would yield the coupled product.

This reaction is tolerant of a wide range of functional groups, and the phenolic hydroxyl could either be protected or, in many cases, remain unprotected without interfering with the reaction. A variety of aryl, heteroaryl, vinyl, and alkyl boronic acids could be coupled at the bromine-bearing position.

Table 1: Predicted Suzuki-Miyaura Coupling of an Analogous 4-Alkoxy-5-bromo-2-fluorobenzene

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of similar aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The bromine atom of this compound can readily participate in this reaction to introduce an alkynyl moiety onto the aromatic ring. This transformation is highly valuable for the synthesis of conjugated systems and natural products.

The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. The phenolic hydroxyl group might require protection, for example, as a silyl (B83357) ether, to prevent interference with the basic reaction conditions, although some protocols are tolerant of free hydroxyl groups.

Table 2: Predicted Sonogashira Coupling of an Analogous 4-Alkoxy-5-bromo-2-fluorobenzene

| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 87 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 82 |

Note: The data in this table is representative and based on typical conditions for Sonogashira couplings of similar aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the position of the bromine atom in this compound.

The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction and depends on the nature of the amine coupling partner. The phenolic hydroxyl would likely need to be protected to avoid competitive N-arylation or deprotonation that could interfere with the catalytic cycle.

Table 3: Predicted Buchwald-Hartwig Amination of an Analogous 4-Alkoxy-5-bromo-2-fluorobenzene

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 95 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 89 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 85 |

Note: The data in this table is representative and based on typical conditions for Buchwald-Hartwig aminations of similar aryl bromides.

Functional Group Interconversions Involving Phenolic Hydroxyl

The phenolic hydroxyl group in this compound is a key functional handle that can undergo a variety of transformations to introduce further molecular diversity.

Etherification: The hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This involves deprotonation with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield a 1-alkoxy-4-(benzyloxy)-5-bromo-2-fluorobenzene derivative.

Esterification: The phenolic hydroxyl can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and provides a means to introduce a wide array of ester functionalities.

These functional group interconversions are valuable not only for modifying the properties of the molecule but also for use as protecting groups during other synthetic transformations on the aromatic ring.

Radical Reactions and Mechanistic Investigations

The reactivity of this compound in radical reactions is primarily dictated by the stability of the potential radical intermediates that can be formed. The phenolic hydroxyl group is the most likely site for initial radical abstraction, leading to a phenoxyl radical. This is due to the lower bond dissociation energy of the O-H bond compared to C-H or C-halogen bonds in the aromatic ring.

Phenoxyl Radical Formation:

The initiation of a radical reaction, for instance with a radical initiator like azobisisobutyronitrile (AIBN) or upon exposure to UV light, would likely involve the abstraction of the hydrogen atom from the hydroxyl group.

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The substituents on the ring play a crucial role in the stability and subsequent reactions of this intermediate.

Mechanistic Considerations:

A plausible mechanistic pathway for a radical chain reaction, such as radical-initiated polymerization or halogenation, would involve the following steps:

Initiation: Formation of initiator radicals.

Propagation:

Abstraction of the phenolic hydrogen from this compound by an initiator radical to form a stabilized phenoxyl radical.

The phenoxyl radical can then react with other molecules. For example, in a polymerization reaction, it could initiate the polymerization of a monomer. In a substitution reaction, it might abstract an atom from another reagent.

Termination: Combination of two radical species to form a stable, non-radical product.

The electronic effects of the substituents on the stability of the phenoxyl radical are summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Radical Stability |

| -OH (as -O•) | 1 | Resonance donating (major), Inductive withdrawing | Strong stabilization through delocalization |

| -F | 2 | Inductive withdrawing, Weak resonance donating | Destabilizing due to inductive withdrawal |

| -OBn | 4 | Resonance donating, Inductive withdrawing | Stabilizing through resonance donation |

| -Br | 5 | Inductive withdrawing, Weak resonance donating | Destabilizing due to inductive withdrawal |

The benzyloxy group at the para position and the phenoxyl oxygen itself are the primary contributors to the resonance stabilization of the radical intermediate. The electron-withdrawing inductive effects of the fluorine and bromine atoms, however, would somewhat destabilize the radical.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity:

The regioselectivity of derivatization reactions of this compound, particularly electrophilic aromatic substitution, is directed by the combined influence of all four substituents. The hydroxyl group is a powerful activating group and a strong ortho, para-director. The benzyloxy group is also an activating ortho, para-director. The fluorine and bromine atoms are deactivating but are also ortho, para-directors.

The directing effects of these groups are summarized below:

| Substituent | Position | Directing Effect |

| -OH | 1 | ortho, para |

| -F | 2 | ortho, para |

| -OBn | 4 | ortho, para |

| -Br | 5 | ortho, para |

Considering the positions on the aromatic ring available for substitution (positions 3 and 6), we can predict the likely outcome of an electrophilic substitution reaction:

Position 3: This position is ortho to the benzyloxy group and meta to the hydroxyl, fluoro, and bromo groups.

Position 6: This position is ortho to the hydroxyl group and meta to the benzyloxy, fluoro, and bromo groups.

Therefore, in an electrophilic aromatic substitution reaction, the major product is predicted to be the one where the new substituent is introduced at position 6 .

Stereoselectivity:

The molecule this compound itself is achiral and does not have any stereocenters. Stereoselectivity would become a factor in derivatization reactions only if a new stereocenter is created or if a chiral reagent is used.

For instance, if the phenolic hydroxyl group were to be alkylated with a chiral electrophile, the formation of diastereomers could be observed. The degree of stereoselectivity would depend on the steric hindrance around the hydroxyl group and the nature of the chiral reagent and reaction conditions. The bulky benzyloxy group and the adjacent bromine atom could potentially influence the approach of a chiral reagent, leading to a preference for one diastereomer over the other. However, without specific experimental data, the extent of any such stereochemical control remains speculative.

In reactions where a new stereocenter is formed at a position on the aromatic ring, the existing substituents are too distant to exert significant stereocontrol, and a racemic or near-racemic mixture of products would be expected.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For derivatives of 4-(Benzyloxy)-5-bromo-2-fluorophenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and environment.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a typical derivative of this compound, the spectrum can be divided into distinct regions: the aromatic region, the benzylic methylene (B1212753) protons, and the phenolic hydroxyl proton.

The aromatic protons on the substituted phenol (B47542) ring typically appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and other protons. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, benzyloxy, bromine, and fluorine). The five protons of the benzyl (B1604629) group usually appear as a multiplet in the range of 7.3-7.5 ppm. The benzylic methylene protons (-O-CH₂-Ph) are diastereotopic and typically resonate as a sharp singlet around 5.0-5.2 ppm. The phenolic -OH proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative atoms like oxygen, fluorine, and bromine are significantly deshielded and appear at higher chemical shifts (downfield). The aromatic carbons span a wide range from approximately 100 to 160 ppm. The benzylic methylene carbon is typically found around 70-75 ppm.

Due to the scarcity of published experimental data for this compound itself, the following table presents expected chemical shift ranges based on data from structurally related compounds such as 4-benzyloxyphenol, 4-bromo-2-fluorophenol (B1271925), and various benzyloxy bromobenzenes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenolic -OH | 5.0 - 6.0 (broad s) | - | Shift is variable and depends on concentration and solvent. |

| Aromatic C-H (on phenol ring) | 6.8 - 7.5 | 115 - 125 | Multiplicity will be complex due to H-F and H-H coupling. |

| Aromatic C-F (on phenol ring) | - | 150 - 155 (d, ¹JCF) | Large one-bond C-F coupling constant (~240-250 Hz). |

| Aromatic C-Br (on phenol ring) | - | 110 - 115 | Positioned ortho to the hydroxyl group. |

| Aromatic C-O (on phenol ring) | - | 145 - 150 | Carbon attached to the benzyloxy group. |

| Benzylic -CH₂- | 5.0 - 5.2 (s) | 70 - 75 | Sharp singlet integrating to 2H. |

| Benzyl Ring C-H | 7.3 - 7.5 (m) | 127 - 129 | Complex multiplet for ortho, meta, and para protons. |

| Benzyl Ring C-ipso | - | 135 - 137 | Quaternary carbon attached to the methylene group. |

¹⁹F NMR and 2D NMR Techniques (COSY, HSQC, HMBC)

¹⁹F NMR Spectroscopy is a highly sensitive technique for fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra. For a derivative of this compound, a single resonance is expected. The chemical shift of this fluorine atom, typically in the range of -110 to -140 ppm relative to CFCl₃, is sensitive to the electronic environment of the aromatic ring. The signal will appear as a multiplet due to coupling with neighboring aromatic protons.

2D NMR Techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for identifying adjacent protons on the aromatic rings. For instance, it would confirm the connectivity between the remaining protons on the trisubstituted phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, a correlation between the benzylic methylene protons and the ipso-carbon of the benzyl ring, as well as the C4 carbon of the phenol ring, would confirm the ether linkage.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).

The fragmentation of benzyloxy aromatic compounds is well-documented. A primary and often dominant fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium (B1234903) ion. The loss of the benzyl group as a neutral radical would leave a bromofluorophenoxy radical cation. Subsequent fragmentations could involve the loss of CO or the halogen atoms.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 324/326 | [C₁₃H₁₀BrFO₂]⁺ (M⁺) | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak resulting from cleavage of the benzylic ether bond. |

| 233/235 | [C₆H₃BrFO₂]⁺ | Loss of the benzyl radical from the molecular ion. |

| 174/176 | [C₆H₄BrF]⁺ | Loss of the benzyloxy radical. |

| 157 | [M - Br - H₂O]⁺ | Possible fragmentation involving loss of bromine and the phenolic hydroxyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C-O stretching vibrations of the aryl ether and the phenol would appear in the fingerprint region, typically between 1200-1300 cm⁻¹. Aromatic C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are found at lower wavenumbers, typically in the 1000-1250 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Phenolic hydroxyl |

| 3030 - 3100 (weak) | C-H stretch | Aromatic |

| 2850 - 2960 (weak) | C-H stretch | Benzylic CH₂ |

| 1450 - 1600 (sharp) | C=C stretch | Aromatic ring |

| 1200 - 1300 (strong) | C-O stretch | Aryl ether & Phenol |

| 1000 - 1250 (strong) | C-F stretch | Aryl fluoride (B91410) |

| 500 - 650 (medium) | C-Br stretch | Aryl bromide |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. To obtain this data, a suitable single crystal of the compound must be grown.

While the crystal structure for this compound is not publicly available, data from the closely related compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene (which differs by a methoxy (B1213986) group instead of a hydroxyl) provides valuable insight. In this analogue, the two aromatic rings (the brominated methoxyphenyl ring and the benzyl ring) are nearly orthogonal to each other, with a dihedral angle of approximately 72.6°. This twisted conformation is typical for diaryl ethers and is adopted to minimize steric hindrance.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1415 (7) |

| b (Å) | 8.2635 (7) |

| c (Å) | 25.287 (2) |

| β (°) | 94.401 (10) |

| Volume (ų) | 1279.5 (2) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), would be the method of choice. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule are strong chromophores. HPLC can be used to monitor reaction progress, identify impurities, and perform preparative purification.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the phenolic hydroxyl group, derivatives of this compound may require derivatization (e.g., silylation or methylation) to increase their volatility and prevent peak tailing. The use of a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components in a mixture.

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~280 nm | |

| GC | Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Initial temp ~100°C, ramp to ~280°C | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Theoretical and Computational Investigations of 4 Benzyloxy 5 Bromo 2 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study the properties of various phenolic compounds. researchgate.nettci-thaijo.orgmdpi.com DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry of 4-(Benzyloxy)-5-bromo-2-fluorophenol to its lowest energy state.

These calculations provide detailed information about the molecule's structural parameters. The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. This information is crucial for understanding its stability and how it interacts with other molecules. The electronic properties derived from these calculations, such as the distribution of electron density and the molecular electrostatic potential, offer a map of the electron-rich and electron-deficient regions of the molecule, which is fundamental to predicting its reactivity. tci-thaijo.org

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

This table presents hypothetical but plausible data based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C-OH | 1.36 Å | Bond Angle | C-C-OH | 119.5° |

| Bond Length | C-F | 1.35 Å | Bond Angle | C-C-F | 118.0° |

| Bond Length | C-Br | 1.90 Å | Bond Angle | C-C-Br | 121.0° |

| Bond Length | C-O (ether) | 1.37 Å | Bond Angle | C-O-CH₂ | 117.5° |

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, characterizing it as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

Table 2: Calculated Electronic Properties of this compound

This table contains representative theoretical values for electronic properties based on DFT calculations for analogous phenolic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. For a molecule like this compound, this approach can be used to study its synthesis or subsequent reactions. For instance, the formation of the benzyloxy ether linkage could be modeled to understand its reaction pathway.

The process involves identifying all stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. By calculating the structure and energy of the TS, chemists can determine the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate. Techniques like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a given transition state correctly connects the desired reactants and products. This detailed mechanistic insight allows for the optimization of reaction conditions and the prediction of potential side products.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, significant conformational flexibility arises from the rotation around the C-O bond of the phenolic hydroxyl group and, more prominently, the C-O-CH₂ bonds of the benzyloxy group. nih.gov These different conformations can have varying energies, stabilities, and populations at a given temperature.

Conformational analysis via computational modeling involves systematically rotating these bonds and calculating the corresponding energy to construct a potential energy surface or energy landscape. nih.gov This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. The results can identify the most stable, or "global minimum," conformation of the molecule, which is the most likely structure to be observed experimentally. Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and physical properties.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates how the relative stability of different spatial arrangements (rotamers) of the benzyloxy group might be presented from a computational analysis.

| Conformer | Dihedral Angle (C-C-O-CH₂) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~180° | 0.00 | Most Stable |

| 2 | ~90° | 15.5 | Transition State |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a molecule with its reactivity using mathematical models. These models are built upon molecular descriptors, which are numerical values that quantify various aspects of the molecule's structure and electronic properties. DFT and other quantum chemical methods are primary sources for generating these descriptors. imist.ma

For this compound, DFT calculations can provide a suite of descriptors that are fundamental to its reactivity. These "global reactivity descriptors" are derived from the energies of the frontier orbitals. mdpi.comresearchgate.net For example, electronegativity (χ) measures a molecule's ability to attract electrons, while chemical hardness (η) measures its resistance to changes in electron distribution. imist.ma The electrophilicity index (ω) quantifies the molecule's ability to act as an electrophile. By calculating these indices, a quantitative prediction of the molecule's reactivity in various chemical environments can be established.

Table 4: Calculated Global Reactivity Descriptors for this compound

This table presents plausible theoretical values for QSRR descriptors based on the electronic properties listed in Table 2.

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV | Resistance to charge transfer |

| Chemical Softness (S) | 1/(2η) | 0.19 eV⁻¹ | Propensity for charge transfer |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. For this compound, key spectroscopic parameters can be calculated with a high degree of accuracy.

Vibrational Spectroscopy (IR): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with the absorption peaks in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of complex experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. researchgate.net Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (like tetramethylsilane, TMS) to yield predicted chemical shifts. These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. researchgate.netchemicalbook.com

Table 5: Predicted vs. Typical Experimental Spectroscopic Data

This table shows a comparison of hypothetical calculated values for this compound with typical experimental ranges for its functional groups.

| Spectroscopy | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR (cm⁻¹) | O-H stretch (phenol) | 3550 cm⁻¹ | 3200-3600 cm⁻¹ |

| C-O stretch (ether) | 1250 cm⁻¹ | 1200-1300 cm⁻¹ | |

| C-Br stretch | 680 cm⁻¹ | 500-700 cm⁻¹ | |

| ¹H NMR (ppm) | Phenolic -OH | 5.5 ppm | 4-7 ppm |

| Aromatic -CH | 6.9 - 7.5 ppm | 6.5-8.0 ppm | |

| Methylene (B1212753) -CH₂- | 5.1 ppm | 4.5-5.5 ppm | |

| ¹³C NMR (ppm) | C-OH | 150 ppm | 145-160 ppm |

| C-O (ether) | 155 ppm | 150-160 ppm |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the 4-(Benzyloxy)-5-bromo-2-fluorophenol scaffold is a key area for future research, with a focus on developing more efficient, selective, and sustainable catalytic systems. The presence of multiple reactive sites—the phenolic hydroxyl group, the bromine-substituted aromatic ring, and the benzyloxy ether—offers a rich platform for functionalization.

Future exploration will likely concentrate on the use of organocatalysis and photoredox catalysis to achieve transformations that are challenging with traditional metal-based catalysts. These methods often provide unique reactivity and selectivity under mild conditions. For instance, the development of organocatalysts for the site-selective C-H functionalization of the aromatic ring could enable the introduction of new substituents without the need for pre-functionalized starting materials. nih.gov

Furthermore, advancements in transition-metal catalysis will continue to play a crucial role. Research into novel ligands for palladium, copper, and other transition metals could lead to more efficient cross-coupling reactions at the C-Br bond, allowing for the introduction of a wide array of functional groups with greater precision and in higher yields. The development of catalysts that can selectively activate the C-F bond for functionalization, although challenging, represents a significant long-term goal in organofluorine chemistry.

A comparative look at potential catalytic approaches is presented in the table below:

| Catalytic System | Potential Advantages for Derivatization | Research Focus |

| Organocatalysis | Metal-free, environmentally benign, unique selectivity profiles. | Site-selective C-H functionalization, asymmetric transformations. |

| Photoredox Catalysis | Mild reaction conditions, generation of reactive radical intermediates. | Introduction of complex fragments, late-stage functionalization. |

| Advanced Transition-Metal Catalysis | High efficiency and broad substrate scope for cross-coupling. | Development of novel ligands for enhanced selectivity and activity. |

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While this compound itself is achiral, its derivatization presents opportunities for the creation of chiral centers.

Future research is expected to focus on the development of asymmetric catalytic methods to introduce chirality into molecules derived from this precursor. This could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions. nih.gov For example, the asymmetric addition of nucleophiles to derivatives of this compound, or the enantioselective functionalization of the aromatic ring, could lead to the synthesis of a wide range of enantiomerically enriched compounds.

Biocatalysis , utilizing enzymes to perform stereoselective transformations, is another promising avenue. Enzymes can operate under mild conditions and often exhibit exquisite selectivity, making them an attractive green alternative to traditional chemical methods for the synthesis of chiral intermediates. jst.org.in

| Asymmetric Approach | Key Features | Potential Application to Derivatives |

| Chiral Metal Catalysis | High enantioselectivity, broad applicability. | Asymmetric cross-coupling, addition reactions. |

| Organocatalysis | Metal-free, diverse activation modes. | Enantioselective functionalization of the aromatic core. |

| Biocatalysis | High stereoselectivity, green reaction conditions. | Kinetic resolution of racemic derivatives, asymmetric synthesis of chiral alcohols. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. capes.gov.brresearcher.life The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms represents a significant area for future development.

Flow reactors can enable reactions to be performed at elevated temperatures and pressures safely, potentially leading to faster reaction times and higher yields. jst.org.in The precise control over reaction parameters in a flow system can also lead to improved selectivity and reduced byproduct formation. Furthermore, the modular nature of flow chemistry allows for the telescoping of multiple reaction steps, streamlining the synthesis of complex molecules. researchgate.net

Automated synthesis platforms, which combine robotics with real-time reaction analysis, can accelerate the discovery and optimization of new reactions and synthetic routes. researchgate.net The application of these platforms to the derivatization of this compound could enable the rapid generation of compound libraries for high-throughput screening in drug discovery.

Interdisciplinary Research Opportunities in Advanced Organic Chemistry

The unique structural features of this compound make it a valuable tool for interdisciplinary research. In medicinal chemistry , this compound can serve as a key building block for the synthesis of novel therapeutic agents. For instance, related bromophenol and benzyloxyphenyl structures have been investigated for their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors for the treatment of diabetes and as androgen receptor antagonists for prostate cancer. nih.govnih.gov The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. nih.gov

In the field of chemical biology , derivatives of this compound could be used to develop chemical probes to study biological processes. The bromine atom provides a handle for the introduction of reporter groups, such as fluorescent tags or affinity labels.

Furthermore, in materials science , the incorporation of this fluorinated and brominated phenol (B47542) into polymers or other materials could impart unique properties, such as flame retardancy or altered electronic characteristics.

Addressing Challenges in Scale-Up and Industrial Synthesis Considerations

While this compound is a valuable research chemical, its transition to large-scale industrial synthesis presents several challenges that will need to be addressed. These include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process. noahchemicals.comcatsci.com

Future research in this area will focus on developing more cost-effective and sustainable synthetic methods. This may involve exploring alternative starting materials, optimizing reaction conditions to maximize yield and minimize waste, and developing efficient purification techniques. nih.govstanford.edu

Process safety will also be a critical consideration, particularly for reactions involving hazardous reagents or exothermic processes. The adoption of flow chemistry can mitigate some of these risks by providing better temperature control and minimizing the volume of hazardous material at any given time. noahchemicals.com

The development of robust and scalable processes will be essential to unlock the full potential of this compound as a key intermediate in the pharmaceutical and chemical industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-5-bromo-2-fluorophenol, and how can competing side reactions be minimized?

- Methodology : Utilize benzyl ether protection for the hydroxyl group during fluorination and bromination steps. For example, NaH in THF can activate phenolic hydroxyl groups for benzylation (as demonstrated in similar benzofuran syntheses) . Sequential halogenation (fluorination followed by bromination) under controlled temperatures (0–5°C) minimizes side reactions like over-halogenation. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyloxy, bromo, fluoro groups) via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenol derivatives) .

- HRMS : Verify molecular ion peaks matching the exact mass (C₁₃H₁₀BrFO₂: calc. 312.9854).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the benzyl ether or oxidative degradation. Avoid exposure to light (use amber vials) due to the photosensitivity of bromo-fluorophenol derivatives. Regularly monitor stability via NMR over 6-month intervals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refine data via SHELXL (e.g., space group P1 for triclinic systems) to determine bond lengths/angles and torsional strain between substituents. Address disorder in the benzyl group using restraints and constraints .

- Example Data :

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a, b, c (Å) | 8.6909, 9.1765, 10.1308 |

| α, β, γ (°) | 105.989, 114.811, 99.423 |

| R factor | 0.024 |

Q. What mechanistic insights explain the regioselectivity of bromination in 4-(Benzyloxy)-2-fluorophenol precursors?

- Methodology : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing fluoro group directs bromination para to the benzyloxy group via resonance stabilization of the Wheland intermediate. Validate with kinetic studies (e.g., competitive bromination of positional isomers) .

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 2-benzyloxy-4-fluorophenylboronic acid ). The benzyloxy group enhances solubility in THF/water mixtures, facilitating oxidative addition. Monitor debenzylation side reactions via LC-MS and suppress them by lowering reaction temperatures (<80°C) .

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound?

- Methodology : Re-examine sample preparation (e.g., deuterated solvent purity, residual proton signals). For MS discrepancies, check ionization efficiency (e.g., ESI vs. EI modes) and adduct formation. Cross-validate with independent synthetic batches and collaborative inter-lab studies .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for this compound derivatives?

- Methodology : Standardize measurement protocols (e.g., DSC at 5°C/min heating rate under N₂). Compare with structurally analogous compounds (e.g., 4-bromo-2-trifluoromethylphenol, m.p. 442–443 K ). Investigate polymorphism by recrystallizing from different solvents (e.g., ethanol vs. DCM/hexane) .

Application in Complex Synthesis

Q. How can this compound serve as a precursor for bioactive indole or benzofuran derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.